5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Importance of Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing pyrimidine derivatives, particularly in the development of 5H-pyrano[2,3-d]pyrimidine scaffolds. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the one-pot multicomponent reaction for synthesizing various pyrimidine scaffolds. The significance of these catalysts extends from their ability to manipulate reaction conditions for optimal yields to their reusability, highlighting their importance in medicinal and pharmaceutical industries for the synthesis of bioavailable pyrimidine cores (Parmar, Vala, & Patel, 2023).
Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, especially 5-Fluorouracil (5-FU), have been extensively utilized in treating cancer. The review discusses the developments in fluorine chemistry that have contributed to the precise use of fluorinated pyrimidines in cancer therapy. This includes methods for 5-FU synthesis and its incorporation into RNA and DNA for mechanistic studies. The article also explores the inhibition mechanisms of 5-FU against various RNA- and DNA-modifying enzymes, indicating its broad applicability in personalized cancer treatment (Gmeiner, 2020).
Pyrimidines as Anticancer Agents
Pyrimidine-based scaffolds have shown a wide range of anticancer activities. This review focuses on the patent literature from 2009 onwards, presenting the structure, IC50 values, and mechanisms of action of pyrimidine-based anticancer agents. The substantial increase in patents related to pyrimidine-based anticancer agents highlights the ongoing interest and potential of these compounds in cancer research (Kaur et al., 2014).
Pyrimidine Metabolism Beyond Proliferation
Recent studies suggest a non-proliferative role for pyrimidine metabolism in cancer, affecting differentiation and maintaining mesenchymal-like states in solid tumors. This review discusses the effects of pyrimidine catabolism on monocytic differentiation in leukemic cells and its role in driving epithelial-to-mesenchymal transition in triple-negative breast cancer and hepatocellular carcinoma. Understanding pyrimidine metabolism's non-proliferative roles could lead to new therapeutic approaches beyond traditional antimetabolites (Siddiqui & Ceppi, 2020).
Pyrimidines in Antidepressant Development
Pyrimidines play a significant role in the development of antidepressants by targeting the 5-HT1A receptors. This review covers the structure and function of the 5-HT1A receptor, summarizing antidepressants that act as either agonists or antagonists of this receptor. It also discusses the active ingredients of traditional Chinese medicine targeting 5-HT1A receptors, providing insights into the design and mechanism of action of these compounds (Wang et al., 2019).
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo pyrimidine derivatives have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Related compounds have been shown to interact with their targets, leading to significant alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Compounds with similar structures have been shown to affect the cdk2/cyclin a2 pathway, which plays a crucial role in cell cycle regulation .
Result of Action
Related compounds have shown cytotoxic activities against various cell lines .
Properties
IUPAC Name |
5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c9-2-1-4-3-7-6(11)8-5(4)10/h3,9H,1-2H2,(H2,7,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOOACKBYPVACH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326450 |
Source
|
Record name | 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23956-12-9 |
Source
|
Record name | 23956-12-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.